molecular formula C21H36N2O B294894 3,5-di-tert-butyl-N-[2-(diethylamino)ethyl]benzamide

3,5-di-tert-butyl-N-[2-(diethylamino)ethyl]benzamide

Cat. No.: B294894
M. Wt: 332.5 g/mol
InChI Key: HYBLLYXPJJJHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-di-tert-butyl-N-[2-(diethylamino)ethyl]benzamide, also known as DEAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DEAB is a benzamide derivative that is commonly used as an inhibitor of the aldehyde dehydrogenase (ALDH) enzyme.

Mechanism of Action

3,5-di-tert-butyl-N-[2-(diethylamino)ethyl]benzamide works by binding to the active site of the ALDH enzyme, inhibiting its activity. This inhibition leads to an accumulation of toxic aldehydes, which can have various effects on cellular processes. The mechanism of action of this compound is well understood, and it has been extensively studied in various research fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific research application. In stem cell research, this compound has been shown to inhibit the differentiation of stem cells into neural cells, leading to the maintenance of stem cell populations. In cancer therapy, this compound has been shown to sensitize cancer cells to chemotherapy by inhibiting their ability to detoxify drugs. In drug metabolism research, this compound has been used to study the role of ALDH in drug metabolism and toxicity.

Advantages and Limitations for Lab Experiments

3,5-di-tert-butyl-N-[2-(diethylamino)ethyl]benzamide has several advantages for use in lab experiments, including its high purity and well-documented synthesis method. However, this compound also has some limitations, including its potential toxicity and the need for careful handling. Additionally, this compound may not be suitable for all research applications, and alternative inhibitors may be required.

Future Directions

There are several future directions for research on 3,5-di-tert-butyl-N-[2-(diethylamino)ethyl]benzamide, including its potential applications in regenerative medicine, cancer therapy, and drug metabolism. Additionally, further studies are needed to understand the specific mechanisms of action of this compound in different research fields and to develop more potent and selective inhibitors of ALDH.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its ability to inhibit the ALDH enzyme has led to its use in stem cell research, cancer therapy, and drug metabolism research. While this compound has several advantages for use in lab experiments, it also has some limitations, and alternative inhibitors may be required for some research applications. There are several future directions for research on this compound, and further studies are needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

3,5-di-tert-butyl-N-[2-(diethylamino)ethyl]benzamide can be synthesized using a straightforward method that involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with diethylamine in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final product, this compound. The synthesis of this compound is a well-documented process, and the compound can be obtained with high purity and yield.

Scientific Research Applications

3,5-di-tert-butyl-N-[2-(diethylamino)ethyl]benzamide has a wide range of scientific research applications due to its ability to inhibit the ALDH enzyme. ALDH is an enzyme that plays a crucial role in the metabolism of aldehydes, which are toxic byproducts of cellular metabolism. Inhibition of ALDH has been shown to have various effects on cellular processes, including stem cell differentiation, cancer therapy, and drug metabolism.

Properties

Molecular Formula

C21H36N2O

Molecular Weight

332.5 g/mol

IUPAC Name

3,5-ditert-butyl-N-[2-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C21H36N2O/c1-9-23(10-2)12-11-22-19(24)16-13-17(20(3,4)5)15-18(14-16)21(6,7)8/h13-15H,9-12H2,1-8H3,(H,22,24)

InChI Key

HYBLLYXPJJJHQA-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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